3-Flavanone
Description
Overview of Flavonoid Classes and Chemical Architecture
Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites that are ubiquitously found in the plant kingdom. wikipedia.orgnih.gov These natural products are integral components of the human diet, present in fruits, vegetables, grains, and beverages like tea and wine. wikipedia.orgnih.gov The fundamental chemical structure of a flavonoid is a fifteen-carbon (C15) skeleton, which consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). This arrangement is often abbreviated as C6-C3-C6. wikipedia.orgnih.gov
The classification of flavonoids into various subclasses is determined by the structural variations within the heterocyclic C ring, including its degree of oxidation and the position of the B ring. mdpi.com Major classes of flavonoids include:
Flavones: Characterized by a double bond between the C2 and C3 positions of the C ring and a ketone group at C4.
Flavonols: Structurally similar to flavones but with an additional hydroxyl group at the C3 position. nih.gov
Flavanones: Distinguished by a saturated C2-C3 bond in the heterocyclic C ring. nih.gov
Isoflavones: Differ from other flavonoids in that the B ring is attached to the C3 position of the C ring instead of the C2 position. wikipedia.orgresearchgate.net
Flavan-3-ols (or Catechins): Lack a ketone group at C4 and the C2-C3 double bond, with a hydroxyl group at C3. nih.gov
Anthocyanidins: Are the glycosylated forms of anthocyanins and are responsible for many of the red, purple, and blue colors in plants. wikipedia.org
Chalcones: Possess an open-chain structure and are precursors in the biosynthesis of other flavonoids. nih.gov
These structural variations give rise to the wide array of biological activities associated with flavonoids. nih.gov
Distinctive Features and Importance of the Flavanone (B1672756) Skeleton in Research
The flavanone skeleton, chemically known as 2,3-dihydro-2-phenylchromen-4-one, is a defining feature of the flavanone subclass of flavonoids. mdpi.com A key distinguishing characteristic of flavanones is the saturation of the bond between carbon 2 (C2) and carbon 3 (C3) in the heterocyclic C ring. nih.gov This structural feature introduces a chiral center at the C2 position, leading to the existence of stereoisomers which can influence their biological activities. rsc.org
The flavanone structure serves as a crucial building block in the biosynthesis of other flavonoid classes. For instance, the enzymatic hydroxylation of flavanones at the C3 position leads to the formation of dihydroflavonols (also known as flavanonols). nih.gov Furthermore, the dehydrogenation of flavanones can yield flavones. researchgate.net
In the realm of scientific research, the flavanone skeleton is of significant interest due to its presence in a multitude of biologically active compounds. sioc-journal.cnbenthamdirect.com Researchers are actively exploring the synthesis of flavanone derivatives to investigate their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.combenthamdirect.comnih.gov The unique structural and stereochemical properties of the flavanone framework make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. rsc.org
Academic Significance of 3-Flavanone and its Derivatives in Chemical and Biological Sciences
This compound itself, along with its numerous derivatives, holds considerable academic significance across various scientific disciplines. In medicinal chemistry, flavanones are recognized as privileged structures, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.net The diverse biological activities exhibited by flavanone derivatives, such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, have fueled extensive research into their therapeutic potential. mdpi.comrsc.org
The synthesis of novel flavanone derivatives is a prominent area of study in organic chemistry. nih.govorganic-chemistry.org Researchers are continually developing new and efficient synthetic methodologies to access a wide range of flavanone analogs with diverse substitution patterns. nih.govacs.org These synthetic efforts are crucial for establishing structure-activity relationships (SAR), which provide insights into how specific chemical modifications influence biological activity. mdpi.com For example, studies have investigated how the addition of different functional groups to the flavanone core can enhance anti-inflammatory effects. mdpi.comgrafiati.com
In the field of materials science, the unique photophysical and photochemical properties of certain flavanone derivatives are being explored. Their potential applications in this area are an emerging field of research.
Furthermore, the study of naturally occurring flavanones contributes to the field of phytochemistry and natural product chemistry. The isolation and structural elucidation of new flavanones from plant sources expand our understanding of plant secondary metabolism and provide new lead compounds for drug discovery. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₂ |
| Molar Mass | 224.25 g/mol nih.gov |
| IUPAC Name | 2-phenyl-2,3-dihydro-4H-chromen-4-one |
| Appearance | White to off-white powder |
| Melting Point | 77 °C |
| Boiling Point | 356 °C |
| Solubility | Soluble in methanol (B129727) |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Findings |
|---|---|
| ¹H NMR | The ¹H NMR spectrum of flavanones typically shows characteristic signals for the protons on the C2 and C3 positions of the heterocyclic ring. bch.ro |
| ¹³C NMR | The ¹³C NMR spectrum of flavanones displays a signal for the carbonyl carbon (C4) at around 187.0 ppm. bch.ro |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and structural elucidation. rsc.org |
| Infrared (IR) Spectroscopy | The IR spectrum of flavanones shows a characteristic absorption band for the carbonyl group (C=O) at approximately 1690 cm⁻¹. bch.ro |
This table is interactive. You can filter the data by searching for specific techniques.
Structure
3D Structure
Properties
CAS No. |
20760-17-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenyl-4H-chromen-3-one |
InChI |
InChI=1S/C15H12O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
CVYNTXBILWATKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways
Distribution in Plant Species and Natural Sources for Research
Flavanones, a class of flavonoids, are widely distributed throughout the plant kingdom, occurring in vegetative parts like stems, leaves, and roots, as well as in generative organs such as flowers, fruits, and seeds. routledge.commdpi.comresearchgate.net They can be found as aglycones or in glycosylated forms. mdpi.com While flavanones were once considered minor flavonoids, their known diversity has grown, establishing them as a major class. researchgate.net
Table 1: Examples of Plant Sources for Flavanone (B1672756) Research
| Plant Family | Genus/Species | Common Name | Notable Flavanones |
| Rutaceae | Citrus | Citrus Fruits (e.g., Grapefruit) | Naringenin (B18129), Hesperitin |
| Solanaceae | Solanum lycopersicum | Tomato | Naringenin |
| Lamiaceae | Mentha piperita | Peppermint | Eriodictyol (B191197) |
| Fabaceae | Glycyrrhiza glabra | Licorice | Liquiritigenin |
| Anacardiaceae | Anacardium occidentale | Cashew | Eriodictyol |
| Asteraceae | Chenopodium procerum | - | Dihydrowogonin (B191039) |
Advanced Extraction and Isolation Methodologies for Research Purposes
The extraction and isolation of flavanones from plant matrices for research have evolved from traditional methods to more advanced, efficient, and environmentally friendly techniques. nih.gov Traditional methods like maceration, percolation, and Soxhlet extraction, while still used, often involve long extraction times and large volumes of organic solvents. researchgate.nete3s-conferences.org
Modern extraction techniques are now widely employed to improve yields and reduce the consumption of energy and solvents. mdpi.com These advanced methods are generally faster and more automated. nih.gov
Key advanced extraction techniques for flavonoids, including flavanones, include:
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. nih.govresearchgate.net It is considered an effective method and has been used to extract eriodictyol from the leaves of Anacardium occidentale. mdpi.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to faster extraction times and reduced solvent use. researchgate.net It is considered a green extraction technique. researchgate.net
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of extraction. nih.govmdpi.com The choice of solvent is critical, with ethanol (B145695) and ethanol-water mixtures being suitable for flavonoids of moderate polarity. mdpi.com
Supercritical Fluid Extraction (SFE): This method often uses supercritical carbon dioxide (CO2) as a solvent. mdpi.com While CO2 is nonpolar, its polarity can be modified by adding co-solvents like ethanol to enhance the extraction of more polar compounds such as flavonoids. mdpi.com
Following extraction, purification is necessary to isolate specific flavanones. Chromatographic techniques are essential for this purpose. unimi.itSephadex® LH-20 column chromatography is a widely used method for the final purification of flavonoids, including flavanones. unimi.it High-Performance Liquid Chromatography (HPLC) is a common analytical method to identify and quantify flavanones like eriodictyol in extracts. mdpi.com
Table 2: Comparison of Extraction Methodologies for Flavanones
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. e3s-conferences.org | Simple, requires minimal equipment. | Time-consuming, may have lower extraction efficiency. e3s-conferences.org |
| Soxhlet Extraction | Continuous extraction with a fresh solvent via a reflux and siphon mechanism. e3s-conferences.org | Highly efficient, requires less solvent than percolation. e3s-conferences.org | Can involve prolonged heating, potentially degrading thermolabile compounds. researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. researchgate.net | Faster, increased efficiency, reduced solvent consumption. nih.govmdpi.com | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix. researchgate.net | Very fast, reduced solvent use, considered a "green" technique. researchgate.net | Requires specialized equipment, potential for uneven heating. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures. mdpi.com | Fast, efficient, requires less solvent than traditional methods. mdpi.com | High initial equipment cost. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. mdpi.com | Environmentally friendly, highly selective. mdpi.com | High equipment cost, may require co-solvents for polar compounds. mdpi.com |
Enzymatic and Metabolic Pathways for 3-Flavanone Biosynthesis
The biosynthesis of flavanones, including the core structure of this compound, is a well-defined branch of the broader phenylpropanoid pathway in plants. wikipedia.orgnih.gov This pathway begins with the amino acid phenylalanine. mdpi.com
The key steps leading to the formation of the flavanone skeleton are as follows:
Phenylpropanoid Pathway Initiation: Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). mdpi.commdpi.com
Chalcone (B49325) Synthesis: Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, such as naringenin chalcone. asm.org This reaction forms the characteristic C6-C3-C6 backbone of flavonoids.
Flavanone Formation: Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone (typically a (2S)-flavanone), such as naringenin. asm.orgfrontiersin.org This step involves the closure of the C-ring, creating the flavanone structure. frontiersin.org
Naringenin serves as a crucial precursor for a wide variety of other flavonoid classes. mdpi.com The specific synthesis of a "this compound" is not explicitly detailed as a direct product in the core pathway. However, the flavanone structure is a direct precursor to dihydroflavonols through the action of flavanone 3-hydroxylase (F3H) . nih.govresearchgate.net
Flavanone 3-hydroxylase (F3H) is a key enzyme that introduces a hydroxyl group at the C-3 position of the flavanone C-ring. mdpi.com This reaction converts flavanones (like naringenin) into dihydroflavonols (like dihydrokaempferol). mdpi.com F3H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the 3β-hydroxylation of (2S)-flavanones to yield (2R,3R)-dihydroflavonols. This enzyme represents a major branch point in the flavonoid pathway, as its products are substrates for the synthesis of flavonols, anthocyanidins, and flavan-3-ols. researchgate.net Therefore, while "this compound" itself is not a direct, stable intermediate that accumulates, the enzymatic action of F3H on a flavanone substrate is precisely the step that hydroxylates the 3-position, leading to the formation of dihydroflavonols, which are essentially 3-hydroxyflavanones.
Table 3: Key Enzymes in Flavanone Biosynthesis
| Enzyme | Abbreviation | EC Number | Function |
| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Catalyzes the deamination of phenylalanine to cinnamic acid. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com |
| 4-Coumaroyl-CoA ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA. mdpi.com |
| Chalcone synthase | CHS | 2.3.1.74 | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. mdpi.com |
| Chalcone isomerase | CHI | 5.5.1.6 | Catalyzes the cyclization of naringenin chalcone to the flavanone naringenin. mdpi.com |
| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | Hydroxylates the C-3 position of flavanones to produce dihydroflavonols (3-hydroxyflavanones). mdpi.com |
Synthetic Methodologies and Chemical Transformations of 3 Flavanone
Classical and Modern Synthetic Approaches to the Flavanone (B1672756) Scaffold
The construction of the flavanone core structure has traditionally been achieved through the cyclization of 2'-hydroxychalcones. Over time, synthetic methods have evolved to include one-pot strategies and microwave-assisted protocols, offering improved efficiency and yields.
Cyclization Reactions of 2'-Hydroxychalcones
The most fundamental and widely employed method for synthesizing flavanones is the intramolecular cyclization of 2'-hydroxychalcones. This reaction, an oxa-Michael addition, can be catalyzed by acids or bases. nepjol.infochemijournal.com In this process, the hydroxyl group at the 2'-position of the chalcone (B49325) attacks the α,β-unsaturated ketone system, leading to the formation of the heterocyclic pyranone ring characteristic of the flavanone scaffold. chemijournal.com
The biosynthesis of flavanones in nature also proceeds through the enzymatic isomerization of 2'-hydroxychalcones, catalyzed by chalcone isomerase to produce (2S)-flavanones. nepjol.info Inspired by this natural process, chemists have developed numerous synthetic equivalents. chemijournal.com A variety of reagents and conditions have been explored for this cyclization, including:
Acids: Methane sulphonic acid, polyphosphoric acid, and trifluoroacetic acid have been used to promote the reaction. allresearchjournal.com
Bases: Reagents such as sodium hydroxide (B78521), potassium hydroxide, and triethylamine (B128534) are effective in catalyzing the cyclization. allresearchjournal.com
Solid Supports: Silica (B1680970) gel and celite-supported potassium fluoride (B91410) have also been employed as catalysts. allresearchjournal.com
Lewis Acids: Various Lewis acids can facilitate the ring closure. nepjol.inforesearchgate.net
While effective, these classical methods can sometimes be associated with long reaction times, moderate yields, and the use of harsh reagents. allresearchjournal.comresearchgate.net
One-Pot Synthesis Strategies
To improve the efficiency and atom economy of flavanone synthesis, one-pot procedures have been developed. These methods combine multiple reaction steps into a single synthetic operation without the need for isolating intermediates. A common one-pot approach involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) in situ, which then undergoes cyclization to the flavanone. ajrconline.orgorientjchem.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of flavanones, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. nepjol.infosemanticscholar.org
The cyclization of 2'-hydroxychalcones to flavanones can be efficiently achieved under microwave irradiation. nepjol.infoallresearchjournal.com For example, a reaction that might take several days under conventional heating can be completed in as little as 30 minutes using microwave activation. nepjol.info Various catalysts and conditions have been adapted for microwave-assisted flavanone synthesis, including the use of acetic acid and silica-HCl as a solid acid catalyst. nepjol.infoallresearchjournal.com The synthesis of flavanone hydrazone derivatives has also been accomplished in very short reaction times (1-2 minutes) with good yields under microwave irradiation. orientjchem.org These protocols are often considered more environmentally friendly due to their efficiency and reduced energy consumption. allresearchjournal.comsemanticscholar.org
Asymmetric Synthesis of Chiral Flavanones and Derivatives
The C2 stereocenter in the flavanone scaffold means that these compounds can exist as enantiomers. The development of asymmetric methods to selectively synthesize one enantiomer is of great importance.
Organocatalytic Approaches
Organocatalysis has become a powerful strategy for the asymmetric synthesis of chiral molecules. In the context of flavanones, organocatalysts have been employed to facilitate the enantioselective intramolecular oxa-Michael addition of 2'-hydroxychalcones. researchgate.net Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile (the hydroxyl group) and the electrophile (the α,β-unsaturated system) to induce high levels of enantioselectivity. nih.gov
For example, a highly asymmetric cascade oxa-Michael addition reaction for the synthesis of flavanones from 2'-hydroxychalcones has been developed using low loadings of an organocatalyst, achieving excellent yields and enantioselectivities up to 99.9% ee. researchgate.net Similarly, chiral N,N'-dioxide nickel(II) complexes have been used to catalyze the asymmetric intramolecular conjugate addition to afford flavanones. nih.gov These methods provide a direct and efficient route to optically active flavanones.
Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. Both enzymatic and non-enzymatic kinetic resolution techniques have been applied to the synthesis of chiral flavanones.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, have been used for the kinetic resolution of racemic flavanones and their derivatives. nih.govrsc.org For example, the microbial asymmetric reduction of racemic flavanone using baker's yeast can lead to the formation of (2S,4S)-(+)-cis-4-hydroxyflavan and optically active (2R)-(+)-flavanone. rsc.org Another approach involves the enzymatic hydrolysis of racemic flavanone oxime acetate (B1210297), which, after subsequent acid hydrolysis, affords both enantiomers of flavanone. nih.gov While often highly enantioselective, a major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov
Non-Enzymatic Kinetic Resolution: Non-enzymatic methods for the kinetic resolution of flavanones have also been developed. One such strategy involves the palladium-catalyzed asymmetric allylic alkylation of racemic flavanones. nih.gov A more advanced approach is dynamic kinetic resolution (DKR), which combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. A DKR of 2,3-disubstituted flavonoids has been achieved through a combination of palladium-catalyzed asymmetric allylic alkylation and a base-promoted retro-oxa-Michael addition for rapid racemization of the stereocenters. dicp.ac.cnacs.org This method has been shown to produce highly enantiomerically enriched flavonoids with excellent yields and enantioselectivities. acs.org
Regioselective Synthesis of 3-Substituted Flavanones
The regioselective synthesis of 3-substituted flavanones allows for the introduction of various functional groups at the C3 position of the flavanone core, leading to a diverse range of derivatives with potential applications.
A highly efficient and operationally simple method for the gram-scale synthesis of 3-sulfonyl flavanones has been developed. figshare.comacs.org This one-pot procedure involves a phosphorus oxychloride (POCl₃) mediated intermolecular (5 + 1) annulation. figshare.comacs.org The reaction utilizes β-ketosulfones with an o-hydroxyaryl group, which acts as a dual nucleophile, and arylaldehydes, which serve as a dual electrophile. figshare.comacs.org The process is typically carried out in refluxing toluene (B28343) for approximately 3 hours, resulting in high yields. acs.org
The proposed mechanism begins with a Knoevenagel condensation of the β-ketosulfone and the arylaldehyde, followed by an intramolecular oxa-Michael ring-closure of the resulting sulfonyl (E)-chalcone intermediate. acs.org This protocol is advantageous as it forms one carbon-oxygen (C–O) and one carbon–carbon (C–C) bond in a single operation. figshare.comacs.org The choice of solvent significantly impacts the reaction yield, with toluene and benzene (B151609) providing higher yields (86-87%) compared to nitromethane (B149229) or dimethylformamide (DMF). acs.org The reactions are generally run on a 3.0 mmol scale with a slight excess of POCl₃ (1.3 equivalents). acs.org
| Entry | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1 | MeNO₂ | 75 | acs.org |
| 2 | DMF | Complex Mixture | acs.org |
| 3 | Toluene | 87 | acs.org |
| 4 | Benzene | 86 | acs.org |
3-Benzylidene flavanones, also known as 3-arylidine flavanones, are commonly synthesized through the condensation of a flavanone with a substituted benzaldehyde. ajrconline.org This reaction can be catalyzed by either acids or bases. ajrconline.orgcdnsciencepub.com
Base-catalyzed methods have been explored using various catalysts. Piperidine has been used as a base catalyst, but it can result in lower yields. ajrconline.orgtandfonline.com An alternative method utilizes anhydrous barium hydroxide (Ba(OH)₂) with ethanol (B145695), where the reaction mixture is triturated until a color change is observed, indicating reaction completion. ajrconline.org Following acidification with cold 10% hydrochloric acid, the product is extracted with n-hexane. ajrconline.org Another efficient one-pot synthesis of 3-benzylflavones, which proceeds via a 3-benzylidene-flavanone intermediate, employs pyrrolidine (B122466) as a catalyst in ethanol at 80°C. tandfonline.com This method is noted for its simple procedure, easy purification, and good yields. tandfonline.com
Acid-catalyzed condensation, such as the von Kostanecki method using ethanol-hydrogen chloride, has also been found to give good results, particularly for the synthesis of 6-nitro-3-benzylidene-flavanones. cdnsciencepub.com In this approach, the flavanone is reacted with the appropriate benzaldehyde in dry ethanol saturated with HCl gas. cdnsciencepub.com One-step syntheses starting from 2-hydroxyacetophenones and benzaldehydes have been generally less successful because the initial chalcone intermediate must first isomerize to a flavanone before condensing, a relatively slow process that competes with decomposition under the reaction conditions. cdnsciencepub.com
| Catalyst Type | Catalyst | Observation/Yield | Reference |
|---|---|---|---|
| Acid | Anhydrous HCl | Effective for certain substrates | ajrconline.orgcdnsciencepub.com |
| HCl 34% | Used in comparative trials | ajrconline.org | |
| p-TSA | Used in comparative trials | ajrconline.org | |
| Base | Piperidine | Lower yield reported | ajrconline.orgtandfonline.com |
| NaOH | Used in comparative trials | ajrconline.org | |
| Ba(OH)₂ | Method gives higher yield | ajrconline.org | |
| Pyrrolidine | Efficient, good yields (for 3-benzylflavones via intermediate) | tandfonline.com |
Synthesis of 3-Sulfonyl Flavanones
Mechanistic Studies of Flavanone Conversion and Oxidation Reactions
Flavanones are key intermediates in the biosynthesis of other flavonoids and can be chemically transformed through various oxidation reactions.
Flavanones can be readily converted into the corresponding flavones through oxidation, a process that introduces a double bond between the C2 and C3 positions of the C-ring. rsc.org This transformation often requires the use of strong oxidants. rsc.org A divergent synthesis method utilizes a palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones, which can selectively yield either flavanones or flavones depending on the reaction conditions. rsc.org In this process, the 2′-hydroxydihydrochalcone is first dehydrogenated to a 2′-hydroxychalcone intermediate. rsc.org This intermediate can then undergo an intramolecular Michael addition to form the flavanone or an oxidative Heck coupling to yield the flavone (B191248). rsc.org The choice of oxidant is crucial; using a stoichiometric amount of an oxidant like Cu(OAc)₂ favors flavanone formation, while molecular oxygen (O₂) as part of a catalytic cycle with a palladium catalyst tends to produce the flavone. rsc.org
Enzymatic oxidation also plays a significant role. Cytochrome P450 enzymes, specifically CYP2A6 in human liver microsomes, are active in oxidizing flavanone to flavone. nih.gov Another enzyme, anthocyanidin synthase (ANS) from Vitis vinifera, catalyzes the oxidative transformation of dihydroflavonols (which are structurally similar to flavanones but with a 3-hydroxyl group) into flavonols. mdpi.comresearchgate.net However, this enzyme does not act on flavanones themselves. mdpi.comresearchgate.net Biphenyl dioxygenase (BPDO) from prokaryotes is also known to oxidize flavanone, primarily by dihydroxylating the B-ring, which initiates its degradation. researchgate.net
The electrochemical oxidation of flavonoids, including flavanones, has been studied to understand their redox properties. mdpi.com The oxidation mechanism for flavanones like taxifolin (B1681242) differs from that of flavonols (e.g., quercetin) due to the absence of the C2=C3 double bond. researchgate.net For flavanones with an ortho-dihydroxy moiety on the B-ring, oxidation often proceeds via a two-electron process to form a corresponding o-quinone as an intermediate. mdpi.comresearchgate.netresearchgate.net This quinone is often unstable and can undergo further chemical reactions. researchgate.net
Several mechanistic pathways for the initial electron loss have been proposed: single electron transfer-proton transfer (SET-PT), sequential proton loss electron transfer (SPLET), and hydrogen atom transfer (HAT). kg.ac.rsmdpi.com Computational models suggest that all three mechanisms may be equally possible, and models incorporating all three pathways show excellent correlation with experimental oxidation potentials. kg.ac.rsmdpi.com The presence and location of hydroxyl substituents on the flavanone structure are the primary determinants of its redox activity and oxidation potential. mdpi.com
Structure Reactivity Relationships and Chemical Modifications
Strategic Chemical Modifications of the 3-Flavanone Scaffold
Strategic chemical modifications of the this compound scaffold are undertaken to alter its properties, including stability, reactivity, and analytical characteristics nih.govumpr.ac.id. Common derivatization strategies for flavonoids, which can be applied to the this compound scaffold, involve alterations to the carbonyl group, hydroxyl groups, and the phenyl and pyran rings nih.gov. These modifications can be achieved through various chemical synthetic methods, including semi-synthesis and total synthesis approaches kib.ac.cnmdpi.com.
Key modification reactions include:
Alkylation and Acylation: These are frequently employed to derivatize the hydroxyl groups present on the flavanone (B1672756) structure mdpi.comnih.gov. For instance, O-alkylation and O-acylation are common methods to introduce new functionalities nih.gov.
Functionalization of Phenyl Rings: The phenyl rings (A and B rings) can be functionalized to introduce new substituents, thereby altering the electronic and steric environment of the molecule nih.gov.
Oxidative Cyclization: This method, often starting from o-hydroxychalcones, is a prominent route for synthesizing flavanones, flavones, and flavonols, with reaction conditions influencing the specific cyclization product mdpi.com.
Impact of Substituent Groups on Reactivity Profiles
The reactivity profile of the this compound scaffold is significantly influenced by the nature and position of substituent groups attached to its rings. These effects are primarily categorized as inductive and resonance effects, along with steric considerations stpeters.co.inresearchgate.netlibretexts.org.
Electronic Effects:
Inductive Effects: Substituents can either inductively donate or withdraw electrons through sigma bonds. Electron-withdrawing groups (EWGs), such as nitro groups, increase the acidity of compounds and can accelerate certain reactions, while electron-donating groups (EDGs), like alkyl groups, can stabilize positive charges and influence reaction rates stpeters.co.inlibretexts.org.
Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly impact reaction rates by impeding the approach of reagents or altering transition state geometries libretexts.org. While electronic effects often dominate, steric effects can be substantial, especially in reactions where the reaction site is sterically constrained rsc.org.
The combined impact of these effects is summarized in the table below:
| Substituent Type | Electronic Effect | Impact on Reactivity (General) | Example Substituents |
| Electron-Donating | Increases electron density | Increases nucleophilicity | -OH, -OR, -R |
| Electron-Withdrawing | Decreases electron density | Decreases nucleophilicity | -NO₂, -C=O, -CN |
| Sterically Hindering | Physical bulk | Slows reactions | Bulky alkyl groups |
Derivatization for Enhanced Research Utility and Targeted Properties
Derivatization of the this compound scaffold is a critical strategy in chemical and pharmaceutical research to overcome inherent limitations and enhance desired properties. Flavonoids, including flavanones, often face challenges such as poor solubility, low bioavailability, and enzymatic degradation, which can be addressed through targeted modifications nih.govresearchgate.net.
The primary goals of derivatization include:
Improved Bioavailability: Structural modifications like methylation, glycosylation, or acylation can enhance lipophilicity and stability, thereby improving membrane permeability and absorption researchgate.net.
Enhanced Biological Activity: Derivatization can lead to compounds with improved or novel biological activities, such as enhanced antioxidant, anti-inflammatory, antimicrobial, or anticancer properties mdpi.comnih.govresearchgate.netnih.govmdpi.com. For example, studies have shown that specific modifications can significantly impact antioxidant capacity nih.gov.
Increased Stability: Modifying reactive groups can improve the compound's stability against enzymatic degradation or chemical breakdown nih.gov.
Better Research Utility: Derivatization can facilitate analytical profiling, allowing for more effective detection and quantification in complex matrices mdpi.commdpi.com.
For instance, converting hydroxyl groups into acetamide (B32628) groups in flavonoids has been shown to improve bioavailability and antioxidant properties nih.gov.
Scaffold Hopping and Bioisosteric Replacements in Compound Design
Scaffold hopping and bioisosteric replacements are advanced strategies in compound design, particularly in drug discovery, aimed at optimizing the properties of lead compounds researchgate.netscispace.comnih.gov.
Bioisosteric Replacement: This involves swapping a functional group or a segment of a molecule with another group that possesses similar biological properties but may offer advantages such as improved selectivity, reduced side effects, enhanced pharmacokinetics, increased metabolic stability, or simplified synthesis researchgate.netscispace.comnih.gov. For example, replacing oxygen with nitrogen or sulfur atoms in heterocyclic rings can lead to compounds with altered biological activities mdpi.com.
Both strategies are vital for addressing undesirable properties like low solubility or high toxicity, ultimately contributing to the development of more effective and drug-like candidates scispace.com.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying functional groups and understanding molecular dynamics. While specific experimental FT-IR and FT-Raman data for 3-Flavanone (2-phenyl-4H-chromen-3-one) are not extensively documented, general characteristics of flavanones and related chromenone structures can be applied to infer its expected spectral features.
A prominent feature in the IR spectrum of carbonyl-containing compounds is the stretching vibration of the carbonyl (C=O) group. For flavanones, the C=O stretching typically appears in the range of 1650–1680 cm⁻¹ researchgate.netresearchgate.netirb.hr. Given that this compound possesses a ketone at the C3 position within the chromenone ring, its carbonyl stretching band is expected to be strong and fall within this characteristic range, possibly influenced by conjugation with the aromatic system. Aromatic C=C stretching vibrations are also characteristic of flavonoids, typically appearing around 1600 cm⁻¹ and 1500 cm⁻¹ researchgate.netacs.orgnih.govmdpi.com. The C-O-C stretching vibrations of the pyranone ring are generally observed in the region of 1000–1200 cm⁻¹.
FT-Raman spectroscopy complements FT-IR by providing information on symmetric vibrations and non-polar bonds. For flavanones, strong Raman bands are often observed for aromatic C=C stretching vibrations, particularly around 1600 cm⁻¹ irb.hrnih.govsemanticscholar.org. The C=O stretching vibration, while prominent in IR, may also appear in Raman spectra, though its intensity can vary. The methylene (B1212753) (CH₂) stretching and bending vibrations, particularly those at the C4 position in this compound, would also contribute to the vibrational fingerprint, typically appearing in the 2850-2970 cm⁻¹ range for stretching and 1450-1470 cm⁻¹ for bending.
Expected Vibrational Bands for this compound
| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |
| Carbonyl (C=O) stretching | 1650–1680 | FT-IR, FT-Raman |
| Aromatic C=C stretching | 1600, 1500 | FT-IR, FT-Raman |
| C-O-C stretching (pyranone) | 1000–1200 | FT-IR |
| Aliphatic CH₂ stretching | 2850–2970 | FT-IR, FT-Raman |
| Aliphatic CH₂ bending | 1450–1470 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural assignment of organic compounds, providing detailed information on the connectivity and chemical environment of atoms.
For this compound (2-phenyl-4H-chromen-3-one), both proton (¹H) and carbon-13 (¹³C) NMR spectra would be highly informative. While direct experimental data for this compound is scarce, its expected chemical shifts can be inferred based on the characteristic environments of protons and carbons in similar flavonoid structures and general organic chemistry principles nih.govnih.govmdpi.comlibretexts.orgchemicalbook.comnih.govnih.gov.
¹H NMR Spectroscopy: The protons of this compound would exhibit distinct signals based on their electronic environment:
Aromatic Protons (A and B rings): These protons typically resonate in the δ 6.5–8.5 ppm range. The protons on the A-ring (H-5, H-6, H-7, H-8) and the B-ring (H-2', H-3', H-4', H-5', H-6') would show characteristic coupling patterns (doublets, triplets, multiplet) depending on their positions and neighboring protons.
C4-Methylene Protons: The methylene protons at the C4 position (CH₂) are adjacent to the C3 carbonyl and part of the heterocyclic ring. Their chemical shift would be influenced by the deshielding effect of the carbonyl and the adjacent oxygen atom. These protons are expected to be diastereotopic due to the chiral center at C2, and thus may appear as a complex multiplet or two distinct signals, typically in the δ 2.5–3.5 ppm range.
C2-Proton: The proton at C2, being adjacent to the oxygen of the pyranone ring and the phenyl group, would be significantly deshielded, likely appearing as a doublet of doublets or a multiplet in the δ 5.0–6.0 ppm range.
Inferred ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity (Inferred) |
| A-ring aromatic protons | 6.5–7.5 | Multiplets |
| B-ring aromatic protons | 7.0–8.0 | Multiplets |
| C4-Methylene protons (CH₂) | 2.5–3.5 | Multiplet/dd |
| C2-Proton | 5.0–6.0 | dd/Multiplet |
¹³C NMR Spectroscopy: The carbon atoms of this compound would also yield characteristic signals.
Carbonyl Carbon (C3): The C3 carbonyl carbon is expected to resonate significantly downfield, typically in the δ 190–220 ppm range, characteristic of ketone carbons nih.gov.
Aromatic Carbons (A and B rings): These carbons would appear in the δ 100–160 ppm range, with specific shifts influenced by their proximity to oxygen atoms or other substituents.
C2 Carbon: The C2 carbon, bonded to an oxygen and a phenyl group, would be highly deshielded, likely in the δ 70–90 ppm range.
C4 Methylene Carbon: The C4 methylene carbon, adjacent to the C3 carbonyl, would be deshielded but less so than the carbonyl or oxygen-bearing carbons, possibly in the δ 30–50 ppm range.
Quaternary Carbons: Quaternary carbons (e.g., C-4a, C-8a, C-1') would typically be observed as low-intensity signals.
Inferred ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C3-Carbonyl (C=O) | 190–220 |
| A-ring aromatic carbons | 100–160 |
| B-ring aromatic carbons | 120–140 |
| C2-Carbon | 70–90 |
| C4-Methylene (CH₂) | 30–50 |
| Quaternary carbons (C4a, C8a, C1') | 100–160 |
Saturation Transfer Difference (STD) NMR is a powerful technique primarily used to identify and characterize weak binding interactions between a ligand and a macromolecular target (e.g., a protein) in solution researchgate.netacs.orgnih.gov. The principle relies on the transfer of saturation from the macromolecule to the ligand upon selective irradiation of macromolecular resonances. Only protons of the ligand that are in close proximity to the binding site of the macromolecule will receive saturation, leading to a reduction in their signal intensity in the STD spectrum.
Proton and Carbon-13 NMR
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and elucidating its structural fragments through fragmentation analysis.
For this compound (C₁₅H₁₂O₂), the molecular ion ([M]⁺• or [M+H]⁺) would confirm its molecular weight of 224.0837 Da (for C₁₅H₁₂O₂). Tandem mass spectrometry (MS/MS or MSⁿ) provides characteristic fragmentation patterns that are highly informative for structural elucidation acs.orgresearchgate.netgoogle.co.in.
Flavonoids, including flavanones, often undergo characteristic retro-Diels-Alder (RDA) fragmentation in the mass spectrometer, which involves the cleavage of the C-ring, yielding specific A-ring and B-ring fragments acs.orgresearchgate.net. For flavanones, this can lead to diagnostic ions. The position of the carbonyl group in this compound (at C3) differentiates its fragmentation from the more common 4-flavanone. In this compound, the C3-ketone and the C4-methylene would influence the preferred fragmentation pathways.
Expected fragmentation pathways for this compound would include:
Loss of CO: A common neutral loss from the pyranone ring, particularly from the carbonyl group. This loss would result in an ion at m/z 196 ([M-CO]⁺•).
Retro-Diels-Alder (RDA) Fragmentation: This pathway typically involves the cleavage of the C-ring. For this compound, this could lead to fragments corresponding to the A-ring portion and the B-ring portion, with or without the C3-carbonyl. The exact RDA fragmentation pattern would be influenced by the C3-ketone and C4-methylene, potentially yielding different diagnostic ions compared to 4-flavanones. For instance, a fragment corresponding to the A-ring with the C2-C3-C4 system (or part of it) and a fragment for the B-ring.
Loss of the Phenyl Group: Cleavage of the C2-phenyl bond could lead to a fragment at m/z 147 (C₉H₇O₂⁺), corresponding to the chromenone skeleton without the phenyl group.
Other neutral losses: Depending on the ionization mode, losses of H₂O or other small molecules might also be observed, though less characteristic than CO loss or RDA fragments for the core structure.
Expected MS/MS Fragmentation Ions for this compound
| Fragment Ion (m/z) | Proposed Loss / Origin |
| 224 | [M]⁺• (Molecular Ion) |
| 196 | [M-CO]⁺• (Loss of Carbon Monoxide) |
| 147 | [M-C₆H₅]⁺ (Loss of Phenyl group) |
| Diagnostic RDA fragments | Dependent on specific cleavage, yielding A-ring and B-ring related ions |
Hyphenated Techniques (HPLC-MS/MS, UPLC-MS/MS)
Hyphenated techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful tools for the separation, identification, and structural characterization of flavonoids in complex matrices. These methods offer high sensitivity, resolution, and specificity, enabling the analysis of low abundant compounds and the differentiation of isomers. jocpr.comspringernature.comakjournals.comresearchgate.net
Detailed Research Findings: In the analysis of flavanones and other flavonoids, HPLC-MS/MS and UPLC-MS/MS provide valuable insights through their fragmentation patterns. The mass spectrometer generates molecular ions and characteristic fragment ions, which are indicative of the compound's structure. For flavonoids, common fragmentation pathways include retro-Diels-Alder (RDA) cleavages of the C-ring, as well as neutral losses of small molecules like water (H₂O) or carbon monoxide (CO). nih.govmdpi.commdpi.comedpsciences.org
For flavanones, specifically, the tandem mass spectrometry (MS/MS) spectra often exhibit a characteristic ¹,³A⁻ ion through RDA fragmentation as a base peak, which is useful for structural identification. nih.gov The presence of a hydroxyl group at the C-3 position in flavanonols (which are structurally related to this compound, differing by a hydroxyl group at C-3 and a ketone at C-4) can lead to a characteristic [M-H-H₂O]⁻ ion as a base peak in negative ion mode MS/MS spectra. nih.gov
While specific detailed HPLC-MS/MS or UPLC-MS/MS data for this compound itself were not extensively detailed in the provided search results, these techniques are routinely applied to characterize flavanones and their derivatives. For instance, studies have utilized UPLC-MS/MS to quantify 3-hydroxyflavone (B191502) (a related flavone (B191248), not this compound) and its metabolites, demonstrating the method's high sensitivity and efficiency for flavonoid analysis in biological samples. nih.gov Similarly, HPLC/DAD/ESI-MSⁿ methods have been established for the rapid separation and characterization of various flavonoids, including flavanones, from plant extracts, relying on their retention times, UV spectra, and characteristic tandem mass spectrometry fragmentation data. nih.gov
The ability of MS/MS to provide distinct fragmentation patterns allows for the tentative identification of unknown flavanones and their derivatives by comparing them to established fragmentation libraries or by interpreting the fragmentation pathways. mdpi.commdpi.com
Table 1: General Fragmentation Patterns in Flavanone (B1672756) Analysis by MS/MS
| Fragmentation Type | Characteristic Ions/Losses | Structural Information Gained | Relevant MS Mode |
| Retro-Diels-Alder (RDA) Cleavage | ¹,³A⁻ ions, ¹,³B⁻ ions | Cleavage of the C-ring, indicative of substitution patterns on A and B rings. nih.govedpsciences.org | Negative/Positive Ion Mode |
| Neutral Losses | Loss of H₂O, CO | Presence of hydroxyl groups or other labile substituents. mdpi.com | Negative/Positive Ion Mode |
| Methyl Radical Loss | Loss of CH₃· | Presence of methoxy (B1213986) groups. mdpi.com | Negative/Positive Ion Mode |
| Specific Diagnostic Ions | m/z 153 (two OH on A-ring), m/z 167 (one OH, one OCH₃ on A-ring) | Specific substitution patterns on the A-ring. mdpi.com | Positive Ion Mode |
Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopies, primarily Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are crucial for determining the absolute configuration (AC) of chiral molecules like this compound. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample, providing unique spectral fingerprints related to its three-dimensional structure. chem-soc.siresearchgate.netnih.govresearchgate.net
Detailed Research Findings:
Electronic Circular Dichroism (ECD): ECD spectroscopy is a widely used method for assigning the absolute configuration of flavanones. nih.govfrontiersin.orgthieme-connect.com The principle involves comparing experimentally obtained ECD spectra with theoretically calculated spectra, typically using Time-Dependent Density Functional Theory (TD-DFT). A close match between the experimental and calculated spectra allows for the unequivocal assignment of the absolute configuration. researchgate.netnih.govcapes.gov.brjasco-global.comjascoinc.com
For flavanones, empirical ECD rules have been developed. For instance, (2S)-flavanone and (2R,3R)-3-hydroxyflavanone have been shown to exhibit a negative Cotton effect around 290 nm, corresponding to their acetophenone (B1666503) π→π* transitions, and a positive Cotton effect around 330 nm for their acetophenone n→π* transitions. nih.gov Their enantiomers display opposite Cotton effects. These characteristic CD patterns form the basis for absolute configuration assignment in chiral flavonoids. nih.gov
Studies on the parent flavanone have demonstrated that chiral HPLC coupled with ECD detection can permit on-line chiroptical characterization of enantiomers. For example, the (S)-enantiomer of flavanone showed an ECD(-)310-OR(-)670 pattern, while the (R)-enantiomer showed ECD(+)310-OR(+)670, which was confirmed by TD-DFT calculations. researchgate.net
Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures circular dichroism in the infrared region, has emerged as a highly reliable and robust technique for absolute configuration determination. researchgate.netresearchgate.netfrontiersin.orgresearcher.life Unlike ECD, VCD provides numerous informative bands across the IR region, making it less dependent on the use of model compounds and offering a more definitive assignment. researchgate.netfrontiersin.org
The methodology for VCD involves recording experimental VCD spectra of enantiopure compounds and comparing them with theoretical traces produced from Density Functional Theory (DFT) calculations. researchgate.netjasco-global.comresearcher.life Excellent agreement between experimental and calculated VCD spectra provides strong evidence for the assigned absolute configuration. For instance, in the case of flavanone, VCD spectra of enantiopure samples, obtained through preparative chromatographic separation, were compared with DFT-calculated spectra, further confirming the absolute configuration determined by on-line chiroptical data. researchgate.netjasco-global.comjascoinc.com
Table 2: Chiroptical Spectroscopy for Absolute Configuration of Flavanones
| Technique | Principle | Key Features for Flavanones | Advantages |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of left and right circularly polarized UV-Vis light. | Cotton effects (CE) at specific wavelengths (e.g., ~290 nm for π→π* and ~330 nm for n→π* transitions). Sign of CE correlates with absolute configuration. nih.gov | Relatively high sensitivity; well-established empirical rules for some flavonoid classes. nih.gov |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized IR light. | Provides numerous informative bands across the IR region. Comparison with DFT-calculated spectra for robust AC assignment. researchgate.netjasco-global.comresearcher.life | More robust and definitive than ECD due to richer spectral information; less reliant on model compounds. researchgate.netfrontiersin.org |
The combined application of ECD and VCD, often alongside computational chemistry, provides a powerful approach for the unambiguous determination of the absolute configuration of complex chiral flavanones, including this compound and its derivatives.
Computational Chemistry and Theoretical Studies of 3 Flavanone
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a frequently employed theoretical method for predicting the structural and electronic properties of flavanones mdpi.com. Quantum mechanics calculations, often utilizing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), are commonly performed to determine the energies, geometries, and vibrational wavenumbers of flavanone (B1672756) derivatives in their ground state nih.gov. Optimized molecular geometries of various flavanone derivatives have been successfully obtained using DFT methods, providing detailed insights into their three-dimensional arrangements nih.gov.
DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which can then be compared with experimental spectroscopic data like Fourier Transform Infrared (FTIR) and Raman spectra mdpi.comscience.gov. For a 3-dithiocarbamic flavonoid, a derivative of flavanone, DFT calculations using B3LYP with the 6-311G(d,p) basis set demonstrated a remarkable agreement between the calculated molecular geometries and vibrational frequencies and their corresponding experimental data nih.gov. These studies enable a complete assignment of the absorption bands observed in the vibrational spectrum nih.gov. Similarly, for flavanone Schiff bases, DFT(B3LYP)/6-31+G(d,p)/PCM(DMSO) calculations have accurately predicted infrared (IR) spectra and vibrational frequencies, showing good concordance with experimental values mdpi.comresearchgate.net.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical stability and reactivity, as well as its interactions with other species nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical reactivity; a smaller energy gap generally signifies higher chemical reactivity and polarizability nih.govnih.govcrimsonpublishers.com. This energy gap represents the lowest energy electronic excitation possible within a molecule and can be correlated with the wavelengths of light that the compound absorbs, as measured by UV-Vis spectroscopy schrodinger.com.
For a 3-dithiocarbamic flavonoid, the HOMO-LUMO energy gap has been effectively utilized to characterize its chemical stability and reactivity nih.gov. In studies involving flavanone Schiff bases, a compound designated FTSC exhibited the lowest HOMO-LUMO gap, suggesting its enhanced chemical reactivity compared to other compounds investigated mdpi.com. DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are routinely used to determine the energies of HOMO and LUMO orbitals and their corresponding energy gaps crimsonpublishers.comphyschemres.orgirjweb.com.
Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution around a molecule and identifying potential sites for electrophilic and nucleophilic attacks nih.govdergipark.org.trnih.govresearchgate.netuni-muenchen.de. These maps are generated by computing the force exerted on a positive test charge in the vicinity of the molecule due to its electron cloud and nuclei uni-muenchen.de. Regions with the highest negative potential (typically depicted in red) indicate sites most susceptible to electrophilic attack, while areas of higher positive potential (often shown in blue) are prone to nucleophilic interactions crimsonpublishers.comdergipark.org.trnih.govuni-muenchen.de.
MEP mapping is particularly useful in drug research and development for predicting and interpreting the molecular structure and physicochemical structure-activity relationships of compounds dergipark.org.tr. For instance, studies on 3-methoxy flavone (B191248) derivatives have shown a correlation between negative MEP values near the 3-methoxy group and their anti-picornavirus activities, highlighting the importance of specific charge distributions for biological interactions nih.gov.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Conformational Analysis and Intramolecular Interactions
Conformational analysis is a crucial aspect of understanding the three-dimensional structure and flexibility of flavanone derivatives. Theoretical calculations have been extensively applied to explore the conformational features of these compounds nih.gov. In some flavanone analogues, computational studies have revealed that low-energy conformers tend to adopt extended conformations, often without the formation of significant intramolecular hydrogen bonds nih.gov. Intramolecular interactions, which play a vital role in determining a molecule's preferred conformation and stability, can be thoroughly investigated using methods such as Natural Bond Orbital (NBO) analysis researchgate.net.
For various flavonoids, including flavanone, conformational analyses have been performed using advanced DFT protocols, such as CAM-B3LYP/def2TZV acs.orgnih.gov. These studies have shown that flavanone exhibits similar conformational patterns to flavan (B184786) when examining variations related to torsion angles acs.org.
Quantum Chemical Descriptors for Predictive Modeling of Chemical Potential and Biological Interactions
Quantum chemical descriptors are quantitative parameters derived from quantum mechanical calculations that provide insights into a molecule's intrinsic reactivity and its potential interactions with biological systems nih.govscience.gov. These descriptors are instrumental in assessing a compound's chemical potential and characterizing its binding behavior with biological receptors nih.gov. Key quantum chemical descriptors include chemical hardness (η), electronegativity (χ), chemical potential (µ), electrophilicity index (ω), and softness (S) mdpi.comnih.govnih.govmdpi.comchemrxiv.org.
Studies on Aromaticity and its Influence on Reactivity
Computational studies have explored the influence of aromaticity on the reactivity of various flavonoids, including flavanone, although some aspects of this relationship remain an active area of research acs.orgnih.gov. Techniques such as Nuclear-Independent Chemical Shifts (NICS) are employed to quantify aromaticity, where negative NICS values typically indicate aromatic character acs.org. For several flavonoids, including flavanone, studies have shown that the C ring can exhibit a significant reduction in its aromaticity acs.org. Aromatic compounds generally prefer planar and bond-equalized geometries, while antiaromatic compounds tend to adopt non-planar conformations and exhibit high reactivity . The presence of both electron-releasing and electron-withdrawing groups can lead to a decrease in the aromaticity of a ring due to the partial localization of π-electrons researchgate.net.
Mechanistic Investigations of Biological Activity in Vitro Models
Molecular Mechanisms of Antioxidant Action
3-Flavanone's antioxidant capabilities are multifaceted, involving direct interaction with free radicals and modulation of cellular antioxidant systems.
The primary mechanisms by which many flavonoids, including this compound, exert their direct antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). acs.orgresearchgate.netmdpi.com In the HAT mechanism, the flavonoid donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netscripps.edu The efficiency of this process is largely dependent on the bond dissociation energy of the hydroxyl (-OH) groups on the flavonoid structure. researchgate.net
The SET mechanism involves the transfer of an electron to the free radical, forming a flavonoid radical cation and an anion of the free radical. acs.org This can be followed by proton transfer (SET-PT). researchgate.net The antioxidant potential of flavonoids is closely linked to their reduction potentials. nih.gov Computational studies on flavonoids like chalcone (B49325), flavones, and flavanone (B1672756) have indicated that their antioxidant activities are mediated through both HAT and SET mechanisms. researchgate.net The specific mechanism that is favored can depend on factors such as the solvent. researchgate.net For flavanones specifically, the absence of a C2-C3 double bond in the C-ring means they generally have lower antioxidant activity compared to flavones and flavonols because of the lack of conjugation between the A and B rings. nih.gov
Transition metal ions, such as iron (Fe) and copper (Cu), can contribute to oxidative stress by catalyzing reactions that generate reactive oxygen species (ROS), like the Fenton reaction. tandfonline.complos.org Flavonoids, including flavanones, can act as antioxidants by chelating these metal ions, which involves binding to the metal to form a stable complex. tandfonline.complos.orgnih.gov This sequestration of metal ions prevents them from participating in redox cycling and the subsequent formation of harmful radicals. plos.orgnih.gov
The ability of a flavonoid to chelate metal ions is dependent on its molecular structure. nih.gov Studies have shown that flavones and the flavanol catechin (B1668976) interact with metal ions. nih.gov The interaction of flavonoids with metal ions can, in some cases, enhance their antioxidant properties, with metal chelates being more effective at scavenging free radicals than the free flavonoids. tandfonline.comnih.gov However, this is not always the case, and the effect can depend on the specific flavonoid and metal ion involved. plos.orgresearchgate.net For instance, at a neutral pH of 7.4, it is proposed that flavones chelate Cu2+ between the 5-hydroxyl and 4-oxo groups. nih.gov
Beyond direct scavenging, flavonoids can exert indirect antioxidant effects by modulating cellular signaling pathways, most notably the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. nih.govsemanticscholar.org Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. nih.govresearchgate.net
In response to oxidative stress or the presence of certain phytochemicals like flavonoids, this interaction is disrupted. nih.govresearchgate.net This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various genes. researchgate.netresearchgate.net This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes. semanticscholar.orgresearchgate.net A variety of flavonoids have been shown to activate the Nrf2/ARE pathway. nih.govsemanticscholar.org For example, the flavanone hesperetin (B1673127) has been observed to increase the expression of Keap1 protein, which in turn suggests a less oxidative environment through the regulation of Nrf2. mdpi.com
Flavonoids, including flavanones, can act as pro-oxidants in the presence of transition metals like copper (Cu2+). nih.gov In such systems, the flavonoid can reduce the metal ion (e.g., Cu2+ to Cu+), which can then catalyze the formation of ROS, such as hydroxyl radicals, through Fenton-like reactions. mdpi.com The structural features of the flavonoid, particularly the number and position of hydroxyl groups, influence its pro-oxidant potential. nih.gov For example, some flavonols have been shown to have a progressive pro-oxidant effect, while the flavanone hesperetin has demonstrated a dose-dependent inhibition of hydroxyl radical production. mdpi.com This dual antioxidant and pro-oxidant role is a complex aspect of flavonoid chemistry, with the potential for pro-oxidant actions to contribute to cytotoxic effects against cancer cells. researchgate.netscirp.org
Modulation of Intracellular Antioxidant Signaling Pathways (e.g., Keap1-Nrf2-ARE)
Enzymatic and Receptor Interaction Mechanisms
This compound and its derivatives can interact with and inhibit various enzymes, contributing to their biological effects.
Pyruvate (B1213749) Carboxylase: Pyruvate carboxylase (PC) is a key enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. frontiersin.orgwikipedia.org Inhibition of this enzyme is a potential strategy for managing conditions like type 2 diabetes. benthamopen.com Some flavonoids have been shown to inhibit hepatic pyruvate carboxylase activity. frontiersin.org For instance, the flavonoid kaempferol (B1673270) has been found to suppress this enzyme's activity in diabetic mice. frontiersin.org While specific data on this compound is limited, the general ability of flavonoids to interact with enzymes like PC is recognized. frontiersin.org
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the synthesis of leukotrienes from arachidonic acid, which are inflammatory mediators. scielo.brmdpi.com Inhibition of LOX is a target for anti-inflammatory therapies. scielo.brnih.gov Flavonoids, including flavanones, have been reported to inhibit LOX enzymes. scielo.br The inhibitory activity is structure-dependent, with features like the number and position of hydroxyl groups playing a significant role. scielo.brresearchgate.net Some studies have indicated that flavanones can exhibit inhibitory activity against 5-lipoxygenase (5-LOX).
Cyclooxygenases (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are also key mediators of inflammation. bjournal.orgnih.gov Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). bjournal.org Flavonoids, including flavanones, have been investigated as potential COX inhibitors. researchgate.net While some flavones and flavonols show promise as preferential COX-2 inhibitors, the activity of flavanones can vary. researchgate.net For example, the flavanone hesperetin has been shown to be inactive in affecting basal COX-2 expression in some cell lines. nih.gov The anti-inflammatory effects of some flavonoids have been attributed to their ability to inhibit enzymes like COX. nih.gov
Inhibition of Specific Enzymes (e.g., Pyruvate Carboxylase, Lipoxygenase, Cyclooxygenases)
Interactions with Biological Macromolecules in Solution and Cellular Models
The interaction of flavonoids with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical determinant of their bioavailability and distribution in the body. nih.govresearchgate.net These proteins act as carriers for a wide variety of molecules in the bloodstream. brieflands.com The binding affinity of flavonoids to serum albumins is influenced by their molecular structure, including hydroxylation and methoxylation patterns, as well as the presence of specific functional groups. nih.govresearchgate.net
Studies have shown that the structural features of a flavonoid play a significant role in its binding affinity to HSA. For example, the presence of a 2,3-double bond in conjugation with a 4-oxo group, a feature absent in this compound, is noted to be important for high affinity to HSA. nih.gov This is highlighted by the observation that the affinity of apigenin (B1666066) (a flavone) for HSA is approximately 10,000 times higher than that of naringenin (B18129) (a flavanone). nih.gov Hydroxylation at specific positions on the flavonoid rings can also significantly impact binding. nih.govresearchgate.net
Fluorescence quenching studies are commonly used to investigate these interactions. brieflands.commdpi.com The intrinsic fluorescence of tryptophan residues in serum albumins is quenched upon binding of flavonoids, allowing for the calculation of binding affinities. brieflands.com Research on various flavonoids has revealed that hydrophobicity, functional group substituents, and steric hindrance are key factors governing their binding to BSA. brieflands.com While specific binding data for the unsubstituted this compound is not detailed in the provided context, the general principles derived from studies on related flavanones and other flavonoids indicate that its interaction with serum albumins would be a crucial aspect of its pharmacokinetic profile. nih.govresearchgate.netbrieflands.comnih.gov
The interaction between amyloid-beta oligomers (Aβo) and the cellular prion protein (PrPC) is increasingly recognized as a critical event in the pathogenesis of Alzheimer's disease, contributing to synaptic dysfunction and cognitive decline. j-alz.comnih.govmdpi.com PrPC acts as a high-affinity cell-surface receptor for Aβo, mediating their neurotoxic effects. nih.govfrontiersin.org This interaction triggers a cascade of downstream signaling events, including the activation of Fyn kinase, which leads to synaptic damage. j-alz.comnih.govmdpi.com
The binding of Aβo to PrPC is specific, involving the N-terminal region of PrPC. mdpi.comfrontiersin.org This interaction is observed in the brains of individuals with Alzheimer's disease but not in non-demented controls. mdpi.com The formation of this complex can lead to an increase in the localization of PrPC at the cell surface, as Aβo can inhibit the constitutive endocytosis of PrPC. nih.gov
Disrupting the Aβo-PrPC interaction is a promising therapeutic strategy for Alzheimer's disease. j-alz.com Endogenous or synthetic ligands that bind to PrPC have been shown to interrupt the Aβo-mediated signaling and prevent neurotoxicity in neuronal models. j-alz.com While the provided information does not specifically mention this compound in this context, the general principle of targeting this protein-protein interaction with small molecules opens a potential area of investigation for flavonoids, including this compound and its derivatives, given their known ability to interact with proteins.
Protein Binding Studies (e.g., Serum Albumins)
Cellular Mechanisms in Disease Models (In Vitro)
Flavanones and their derivatives have demonstrated promising antiproliferative activity against various cancer cell lines through diverse molecular mechanisms. mdpi.com The specific modifications on the flavanone skeleton, particularly at the C3 position of the C ring, significantly influence their anticancer activity. mdpi.com
One key mechanism underlying the cytotoxic activity of some flavanone derivatives is the induction of oxidative stress. mdpi.comresearchgate.net This is achieved by increasing intracellular reactive oxygen species (ROS) levels and decreasing the concentration of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.comresearchgate.net This pro-oxidant effect can lead to significant DNA damage and trigger cell death pathways. mdpi.com
The antiproliferative effects of flavanones can also be mediated by inducing cell cycle arrest. For example, certain flavanones can cause a block in the S phase or G2/M phase of the cell cycle. researchgate.net This is often accompanied by a decrease in the gene expression of key cell cycle regulators like cyclin E1 and p21. Furthermore, some flavonoids are known to exert their anticancer effects by inhibiting fatty acid synthase (FAS), a key enzyme overexpressed in many cancers. nih.gov Inhibition of FAS by these compounds correlates with the induction of apoptosis. nih.gov
A study on a novel flavanone, 3',4'-dihydroxy-5,7-dimethoxy-flavanone, showed selective inhibition of cell proliferation in triple-negative human breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were in the micromolar range, indicating potent activity. nih.gov Similarly, other flavanone derivatives have shown IC50 values ranging from 8 to 30 µM in various colon cancer cell lines. mdpi.com
Table 1: Antiproliferative Activity of Flavanone Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| 3',4'-dihydroxy-5,7-dimethoxy-flavanone | MDA-MB-231 | 25.3 µg/mL | nih.gov |
| 3',4'-dihydroxy-5,7-dimethoxy-flavanone | MCF-7 | 20.8 µg/mL | nih.gov |
| Flavanone/Chromanone Derivatives (compounds 1, 3, 5) | Various colon cancer cell lines | ~8–30 µM | mdpi.com |
The induction of apoptosis, or programmed cell death, is a hallmark of the anticancer activity of many flavonoids, including flavanones. jbtr.or.krnih.gov This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. plos.orgmdpi.com
A significant mechanism by which flavanones induce apoptosis is through the modulation of the cellular redox state. mdpi.comresearchgate.net The generation of oxidative stress, characterized by an increase in ROS and a depletion of GSH, is a key trigger for apoptosis in cancer cells treated with certain flavanone derivatives. mdpi.comresearchgate.net This oxidative stress can lead to the activation of downstream apoptotic signaling. mdpi.commdpi.com
The intrinsic apoptotic pathway is frequently implicated in flavanone-induced cell death. This involves the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govmdpi.com For example, a novel flavanone isolated from Chromolaena tacotana was shown to induce apoptosis in breast cancer cells by downregulating the anti-apoptotic proteins XIAP and Bcl-2. nih.gov This leads to the dissociation of the XIAP/Caspase-7 and Bcl-2/Bax complexes, ultimately activating effector caspases like caspase-3 and/or -7, which execute the apoptotic program. nih.gov Other flavonoids have been shown to induce apoptosis through the release of cytochrome c from the mitochondria and the activation of caspase-9. mdpi.com
The extrinsic pathway can also be triggered, involving the activation of cell surface death receptors and subsequent activation of initiator caspase-8. plos.orgmdpi.com Ultimately, both pathways converge on the activation of effector caspases, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govjbtr.or.kr
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nitric Oxide |
| Apigenin |
| Wogonin |
| Luteolin |
| Naringenin |
| Human Serum Albumin (HSA) |
| Bovine Serum Albumin (BSA) |
| Amyloid-beta oligomers (Aβo) |
| Cellular Prion Protein (PrPC) |
| Fyn kinase |
| Glutathione (GSH) |
| 3',4'-dihydroxy-5,7-dimethoxy-flavanone |
| Cyclin E1 |
| p21 |
| Fatty Acid Synthase (FAS) |
| Bax |
| Bad |
| Bcl-2 |
| Bcl-xL |
| XIAP |
| Caspase-3 |
| Caspase-7 |
| Caspase-8 |
| Caspase-9 |
Modulation of Gut Microbiota Composition and Metabolite Production
In vitro models provide a controlled environment to investigate the direct interactions between flavanones and the complex ecosystem of the human gut. These studies reveal a bidirectional relationship: flavanones can modulate the composition and metabolic activity of the gut microbiota, and in turn, the microbiota metabolize flavanones, influencing their bioavailability and biological effects. acs.org The primary focus of these investigations is to understand how these compounds alter the balance of beneficial and potentially pathogenic bacteria and the subsequent production of key metabolites like short-chain fatty acids (SCFAs).
Research utilizing in vitro simulated fermentation of human fecal samples has demonstrated that flavanones can exert significant effects on the gut microbial community. researchgate.netnih.gov For instance, certain flavanones have been shown to selectively promote the growth of probiotic bacteria while inhibiting potentially harmful ones. Studies have reported that flavanones such as naringenin can enhance the growth of beneficial Lactobacillus species. cambridge.org Similarly, other flavanones and their glycosides, like hesperetin-7-O-glucoside and prunin (B191939), have been found to significantly increase the abundance of Bifidobacterium. researchgate.netnih.gov Concurrently, these compounds can decrease the relative abundance of potentially pathogenic bacteria, including those from the genera Lachnoclostridium and Bilophila. researchgate.net
However, the effects can be concentration-dependent and vary between different flavanones and bacterial species. Some research indicates that high concentrations of certain flavanones, such as hesperidin (B1673128), may have an inhibitory effect on the growth of Bifidobacterium bifidum and Bifidobacterium adolescentis. cambridge.org This suggests that the impact of flavanones on gut bacteria is not universally promotional and can exhibit broad-spectrum antibacterial activity. researchgate.netnih.gov
Table 1: In Vitro Effects of Various Flavanones on Gut Bacteria
| Flavanone | Effect | Bacterial Genus/Species Affected | Citation |
|---|---|---|---|
| Naringenin | Enhancement | Lactobacillus rhamnosus | cambridge.org |
| Naringenin | Inhibition | Staphylococcus aureus, Salmonella typhimurium | cambridge.org |
| Hesperetin-7-O-glucoside | Enhancement | Bifidobacterium, Lactobacillus | researchgate.netnih.gov |
| Prunin | Enhancement | Bifidobacterium, Lactobacillus | researchgate.netnih.gov |
| Hesperidin | Inhibition (at high doses) | Bifidobacterium bifidum, Bifidobacterium adolescentis | cambridge.org |
| General Flavanones | Reduction | Bacteroides, Lachnoclostridium | nih.gov |
The modulation of the gut microbiota composition directly influences the production of microbial metabolites. mdpi.com A key outcome of bacterial fermentation in the colon is the generation of SCFAs, primarily acetate (B1210297), propionate, and butyrate, which are crucial for gut health. acs.org The fermentation of flavanones can lead to a decrease in pH in the in vitro environment, a change attributed to the formation of these acidic metabolites. acs.org
The influence on SCFA levels can, however, be complex. Some studies report that flavonoids can promote the production of SCFAs by enriching for beneficial, SCFA-producing bacteria. rsc.org Conversely, other in vitro fermentation studies have observed a decrease in the total concentration of SCFAs, including acetic, propionic, and butyric acids, following the introduction of certain flavanones like prunin. researchgate.netnih.gov This reduction is attributed to a broad-spectrum inhibitory effect of the flavonoid on a wide range of intestinal bacteria, including those responsible for producing SCFAs. nih.gov For example, prunin was found to significantly decrease the levels of acetic, propionic, and butyric acid in a 24-hour in vitro fermentation model. nih.gov This highlights that the structural differences among flavonoids lead to varied effects on the metabolic output of the gut microbiota. researchgate.net
Table 2: Effect of Flavanones on Short-Chain Fatty Acid (SCFA) Production in In Vitro Fermentation Models
| Flavanone | Effect on Total SCFAs | Specific SCFA Changes | Citation |
|---|---|---|---|
| Prunin | Decrease | Significant decrease in acetic, propionic, and butyric acids. | nih.gov |
| Hesperetin-7-O-glucoside | Decrease | Significant decrease in acetic and propionic acids. | nih.gov |
| General Flavonoids (as a class) | Potential Increase | Can enrich for butyrate-producing bacteria like Veillonellaceae and Bifidobacterium (which generates acetate and butyrate). | |
| General Flavonoids (as a class) | Potential Decrease | Broad-spectrum inhibition can reduce the abundance of SCFA-producing bacteria. | nih.gov |
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC, TLC)
Chromatographic methods are indispensable for the separation and analysis of flavanones due to their structural diversity and often complex matrices in which they are found. These techniques exploit differences in partitioning behavior between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the analysis of various flavanones and other flavonoids, offering high resolution, sensitivity, and quantitative accuracy figshare.comresearchgate.netmolport.comavantorsciences.comsci-hub.seavantorsciences.com. Reversed-phase HPLC, typically utilizing C18 columns, is a common choice for separating flavanones, often with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water (often acidified with formic or acetic acid) figshare.comresearchgate.net. Detection is frequently achieved using UV-Vis photodiode array (PDA) detectors, given that flavanones exhibit characteristic UV absorption spectra figshare.comresearchgate.netsci-hub.senih.gov. While specific detailed methods for 3-Flavanone (2-phenyl-4H-chromen-3-one) are not extensively documented, similar flavanones and chromones are routinely analyzed by HPLC. For instance, other flavanones like pinobanksin (B127045) have been quantified using HPLC-PDA as reference standards sigmaaldrich.com. Flavanones generally show UV absorption in the range of 275-290 nm and 290-330 nm nih.gov.
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for complex samples and high-throughput analysis bldpharm.commdpi.combldpharm.com. The reduced particle size of the stationary phase in UPLC columns allows for faster separations and improved peak capacity. UPLC-MS/MS is a sensitive analytical technique used for the detection, identification, and quantification of flavanones, even at low abundance, by characterizing their chemical structures sci-hub.semdpi.com. This integrated approach is particularly valuable for profiling flavanones in biological or plant extracts sci-hub.se. While specific UPLC methods for this compound (2-phenyl-4H-chromen-3-one) are not readily available in the provided search results, the technique's general application to other flavanones and chromones suggests its potential utility bldpharm.commdpi.combldpharm.com.
Gas Chromatography (GC): GC is a powerful tool for the separation and identification of volatile or derivatized non-volatile compounds, including certain flavonoids molport.comnih.govnist.govthegoodscentscompany.comresearchgate.net. For flavanones, derivatization (e.g., trimethylsilylation) is often necessary to increase their volatility and thermal stability for GC analysis researchgate.netnih.gov. GC coupled with mass spectrometry (GC-MS) provides high resolution and low limits of detection, offering both qualitative and quantitative information through characteristic fragmentation patterns nih.govresearchgate.netnih.gov. For instance, 2-phenyl-4H-chromene (a related chromene, not this compound) has GC-MS spectral information available nih.gov. The purity of 2-phenyl-4H-chromen-4-one (a flavone (B191248), not this compound) has also been assessed using GC molport.com.
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method primarily used for qualitative analysis, screening, and monitoring reaction progress in the synthesis of organic compounds, including flavanones and their derivatives tandfonline.comresearchgate.netnih.govresearchgate.netacs.orgias.ac.inmdpi.comrsc.orgambeed.comacs.org. It involves separating compounds on a stationary phase (e.g., silica (B1680970) gel) coated on a plate using a suitable mobile phase rsc.org. Visualization is typically achieved using UV light or chemical spray reagents rsc.org. For example, TLC has been used to follow the synthesis of 2-phenyl-4H-chromen derivatives tandfonline.com, 3-hydroxy-2-phenyl-4H-chromen-4-ones researchgate.netias.ac.in, and 2-(2-phenylethyl)-4H-chromen-4-one derivatives nih.govnih.gov. While direct application to this compound (2-phenyl-4H-chromen-3-one) is not explicitly detailed, the general use of TLC for monitoring synthesis of related chromenone structures suggests its applicability for preliminary analysis and reaction monitoring of this compound.
Electrophoretic and Electroanalytical Approaches (e.g., Voltammetry)
Electrophoretic and electroanalytical methods provide alternative or complementary tools for the analysis of flavanones, particularly leveraging their electrochemical properties.
Electrophoretic Approaches (e.g., Capillary Electrophoresis, CE): Capillary electrophoresis (CE) offers efficient separation of charged or ionizable compounds based on their differential migration in an electric field bldpharm.comresearchgate.netnih.gov. CE has been successfully applied to the analysis of flavan-3-ols and flavanones like naringin (B1676962) and hesperidin (B1673128) in complex plant extracts, demonstrating high resolution and sensitivity with minimal sample preparation bldpharm.comresearchgate.net. While specific CE methods for this compound (2-phenyl-4H-chromen-3-one) are not widely reported, the technique's ability to separate various flavonoid subclasses suggests its potential for the analysis of this compound, especially when coupled with mass spectrometry (CE-MS) for specific identification .
Electroanalytical Approaches (e.g., Voltammetry): Voltammetry techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for studying the redox behavior of electroactive compounds like flavanones figshare.comresearchgate.netresearchgate.net. These methods can provide information on oxidation potentials, reversibility of redox processes, and can be developed into highly sensitive and selective sensors for quantification researchgate.net. Flavanones, due to their phenolic hydroxyl groups, often exhibit electroactivity researchgate.net. For instance, cyclic voltammetry has been used to investigate the redox behavior of various flavonoids, including flavan-3-ols, and to correlate their electrochemical properties with biological activities researchgate.net. Voltammetric sensors, often employing chemically modified electrodes (e.g., with carbon nanomaterials), have been developed for the simultaneous quantification of flavanones like hesperidin and naringin in complex matrices researchgate.net. While direct voltammetric studies on this compound (2-phenyl-4H-chromen-3-one) are not explicitly detailed, the general principles of flavanone (B1672756) electrochemistry would apply, allowing for its electrochemical characterization and potential quantification.
Integration of Multi-Technique Analytical Platforms for Comprehensive Analysis
For a comprehensive understanding of this compound in complex samples, the integration of multiple analytical techniques is often employed. Combining separation methods with advanced detection technologies provides a more robust and detailed analysis.
Chromatography-Mass Spectrometry (LC-MS, GC-MS, UPLC-MS/MS): The hyphenation of chromatographic techniques with mass spectrometry is paramount for the unequivocal identification and quantification of compounds in complex matrices, including flavanones sci-hub.sebldpharm.commdpi.combldpharm.comresearchgate.netnih.govnih.govresearchgate.net. LC-MS (including HPLC-MS and UPLC-MS/MS) provides molecular weight information and characteristic fragmentation patterns, which are crucial for structural elucidation and confirmation sci-hub.sebldpharm.commdpi.combldpharm.comnih.govresearchgate.net. For example, UPLC-MS/MS systems are routinely used for the identification and quantification of various flavonoids, offering high sensitivity and the ability to characterize chemical structures sci-hub.semdpi.com. Similarly, GC-MS, often requiring derivatization, is effective for volatile flavanones and provides detailed fragmentation data for identification nih.govresearchgate.netnih.gov. The use of tandem mass spectrometry (MS/MS or MSn) further enhances specificity by providing fragmentation fingerprints unique to individual compounds sci-hub.semdpi.com.
Spectroscopic Techniques (UV-Vis, IR, NMR): While not typically used as standalone separation techniques in complex mixtures, spectroscopic methods are integral for the structural elucidation of isolated this compound researchgate.netavantorsciences.comresearchgate.netresearchgate.netias.ac.inresearchgate.netresearchgate.net.
UV-Vis Spectroscopy: Provides information on the chromophore and conjugation within the molecule, useful for initial identification and quantification figshare.comresearchgate.netsci-hub.seavantorsciences.comnih.govrsc.org. Flavanones exhibit characteristic absorption bands nih.gov.
Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule, such as carbonyl and hydroxyl groups researchgate.netresearchgate.netias.ac.inresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the carbon-hydrogen framework and connectivity, essential for definitive structural confirmation researchgate.netresearchgate.netresearchgate.netacs.orgias.ac.inresearchgate.netresearchgate.net.
** hyphenated techniques like LC-NMR or LC-IR, though less common, can also provide online structural information.**
The integration of these diverse analytical platforms allows for a comprehensive characterization of this compound, from its initial detection and separation to its definitive structural elucidation and quantitative analysis in various research contexts.
Future Research Directions and Unexplored Avenues for 3 Flavanone Research
Development of Novel Synthetic Routes for Increased Structural Complexity and Diversity
The development of novel synthetic routes is crucial for expanding the structural complexity and diversity of 3-flavanone derivatives, enabling the exploration of a broader chemical space for targeted applications. One promising area involves the C-3 functionalization of flavones, which serves as a captivating tool to access various building blocks of considerable interest. citeab.com For instance, a visible-light iridium-catalyzed radical C-3 alkylation of flavones has been developed, allowing for the creation of nonsymmetrical 3,3″-biflavones and rapidly expanding the structural diversity of these scaffolds. researchgate.net This modular strategy highlights the potential for creating more intricate flavanone-based structures.
Further advancements in synthetic methodologies include the facile and efficient synthesis of prenylated flavonoids and flavanones, which are recognized for their diverse biological activities. uni.lu Additionally, rational design approaches, combined with combinatorial and precursor-directed biosynthesis, are being explored to produce novel flavanones, particularly in microbial systems like E. coli. bohrium.com These methods offer avenues for generating a wide array of derivatives with tailored properties, moving beyond traditional extraction methods which can be limited by plant availability and purity. mq.edu.au
Deepening Understanding of Specific Molecular Mechanisms in Complex Biological Systems
A critical direction for this compound research involves deepening the understanding of its specific molecular mechanisms within complex biological systems. Flavanones and their derivatives are known to influence a wide array of biological pathways and processes, including the modulation of reactive oxygen species (ROS) scavenging enzymes, induction of cell cycle arrest, and triggering of apoptosis and autophagy. nih.gov Studies have shown that specific modifications to the flavanone (B1672756) skeleton, particularly at the C3 carbon of the C ring, can significantly influence their anticancer activity. nih.gov For example, the attachment of a benzene (B151609) ring via a double π bond at C3 has been associated with enhanced antiproliferative potency in certain flavanone/chromanone derivatives, with strong pro-oxidant properties identified as a key underlying mechanism. nih.gov
Furthermore, flavanones can form complexes with metal ions, and these complexes often exhibit superior pharmacological effects compared to the parent flavanone. researchgate.net Research continues to elucidate how these interactions contribute to their biological activities, such as their ability to inhibit enzymes involved in ROS generation and protect lipids against oxidative damage. researchgate.net The competitive binding of flavonoids, including flavanones, with ATP at catalytic sites on enzymes like tyrosine and serine-threonine protein kinases, represents another important molecular action influencing inflammatory processes. researchgate.net
Rational Design of Derivatives with Highly Targeted Research Applications
Rational design plays a pivotal role in developing this compound derivatives with highly targeted research applications, aiming to improve efficacy and reduce potential side effects. This approach involves systematically modifying the flavanone scaffold to achieve desired biological activities. For instance, studies have focused on synthesizing flavone (B191248) hybrids with specific substitutions, such as 3-methoxy groups and N-heterocyclic rings, and evaluating their anticancer potential against various cell lines. researchgate.net Molecular docking and molecular dynamics studies are integral to this design process, providing insights into the binding interactions of these derivatives with target receptors, such as ER-α and EGFR in breast cancer cells. researchgate.net
The rational design strategy extends to developing potential inhibitors for specific enzymes. Flavonoids have been rationally designed as inhibitors targeting enzymes like SARS-CoV 3CL protease for antiviral applications and xanthine (B1682287) oxidase for hyperuricemia-related diseases. nih.govuni.lunih.gov By incorporating specific ring systems or substituents into the flavonoid scaffold, researchers can enhance binding affinity and inhibitory activity. nih.gov Quantitative structure-activity relationship (QSAR) models, often driven by machine learning, are increasingly employed to accelerate the optimization of lead compounds by correlating structural features with inhibitory activity and identifying critical molecular descriptors. fishersci.ca
Exploration of Advanced Computational Models for Predictive Research and Virtual Screening
The integration of advanced computational models is transforming this compound research, enabling predictive research and efficient virtual screening for novel bioactive compounds. Computer-aided drug design techniques are increasingly combined with natural product research to advance the identification of new drugs. nih.gov Virtual screening, encompassing both ligand-based and structure-based approaches, is a powerful computational technique used to analyze large libraries of chemical compounds and identify those likely to interact with a biological target. guidetopharmacology.orgfishersci.caguidetopharmacology.org
Molecular docking and pharmacophore modeling are commonly employed within virtual screening to predict binding modes and affinities. guidetopharmacology.orgnih.gov The advent of artificial intelligence (AI) and machine learning (ML) has significantly enhanced cheminformatics, automating chemical data preprocessing, improving molecular property predictions (e.g., drug-likeness, toxicity, binding affinity), and integrating diverse biological and chemical data with unprecedented accuracy. fishersci.caguidetopharmacology.orgfishersci.ca Furthermore, computational models are utilized for ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction in preclinical studies, complementing or even surpassing traditional in vitro or in vivo studies for certain endpoints. nih.govnih.gov Molecular dynamics simulations offer deeper insights into the stability and interaction dynamics of flavanone-target complexes, aiding in rational molecular design. uni.lu
Emerging Trends in this compound Academic Research
Emerging trends in this compound academic research reflect a broader shift in natural product studies towards a more comprehensive understanding of molecular processes and therapeutic potential. There is a growing focus on elucidating the precise molecular mechanisms by which flavanones exert their diverse biological activities, including their antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial properties. This involves detailed investigations into their interactions with cellular signaling pathways and gene expression.
The field is also witnessing an increased adoption of advanced technologies, such as AI and biotechnology, to accelerate discovery and development. Metabolic engineering and de novo microbial production are gaining traction as sustainable alternatives for flavonoid production, addressing limitations associated with plant extraction. mq.edu.au Despite promising preclinical data, challenges remain, particularly concerning the bioavailability and metabolism of flavanones, and the need for more robust clinical evidence to translate research findings into therapeutic applications. The continued use of molecular docking and bioinformatics tools to predict potential applications and guide experimental research underscores the interdisciplinary nature of current and future this compound studies.
Q & A
Q. How to structure a research proposal investigating this compound’s dual role as an anti-inflammatory and pro-oxidant agent?
- Methodological Answer : Define hypotheses using the FLOAT method ():
- F ocus: “Does this compound exhibit concentration-dependent redox switching?”
- L ink variables: ROS levels (measured via DCFDA) vs. COX-2 inhibition (western blot).
- O ptimize scope: Limit to macrophage models (RAW 264.7) and avoid overgeneralizing to in vivo systems.
- A lign with gaps: Cite conflicting literature on flavonoid redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
